molecular formula C6H12O5 B10759771 alpha-L-fucopyranose CAS No. 51348-50-6

alpha-L-fucopyranose

Cat. No.: B10759771
CAS No.: 51348-50-6
M. Wt: 164.16 g/mol
InChI Key: SHZGCJCMOBCMKK-SXUWKVJYSA-N
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Description

Alpha-L-fucopyranose is a monosaccharide, specifically a hexose, which is a six-carbon sugar. It is an L-fucose with an alpha-configuration at the anomeric center. This compound is a crucial component of various glycoconjugates, including glycoproteins and glycolipids, and plays significant roles in biological processes such as cell-cell recognition, signaling, and immune responses .

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-L-fucopyranose can be synthesized through enzymatic methods using alpha-L-fucosidases. These enzymes catalyze the hydrolysis of fucosides or the transfer of fucosyl residues to acceptor molecules. The reaction conditions typically involve mild temperatures and neutral pH to maintain enzyme activity .

Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as brown algae, where it is present in the form of fucoidans. The extraction process includes steps like hydrolysis, purification, and crystallization to obtain pure this compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form fucose derivatives.

    Reduction: It can be reduced to form fucitol.

    Substitution: Substitution reactions can occur at various positions on the fucose ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like nitric acid or potassium permanganate are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.

Major Products:

Scientific Research Applications

Alpha-L-fucopyranose has numerous applications in scientific research:

Mechanism of Action

Alpha-L-fucopyranose exerts its effects through its incorporation into glycoconjugates. These glycoconjugates interact with specific receptors on cell surfaces, mediating various biological processes. For example, fucosylated glycans can bind to selectins, which are involved in leukocyte trafficking and inflammation .

Comparison with Similar Compounds

    Beta-L-fucopyranose: Differing in the configuration at the anomeric center.

    Alpha-D-fucopyranose: Differing in the stereochemistry of the sugar.

Uniqueness: Alpha-L-fucopyranose is unique due to its specific configuration, which influences its biological activity and interactions. Its role in forming fucosylated glycans distinguishes it from other similar compounds .

Properties

IUPAC Name

(2R,3S,4R,5S,6S)-6-methyloxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3+,4+,5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZGCJCMOBCMKK-SXUWKVJYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901318356
Record name α-L-Fucose
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name L-Fucose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000174
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

985 mg/mL
Record name L-Fucose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000174
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

6696-41-9
Record name α-L-Fucose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6696-41-9
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Record name alpha-L-Fucopyranose
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Record name alpha-L-fucose
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04473
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Record name α-L-Fucose
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .ALPHA.-L-FUCOPYRANOSE
Source FDA Global Substance Registration System (GSRS)
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Record name L-Fucose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000174
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

140 °C
Record name L-Fucose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000174
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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